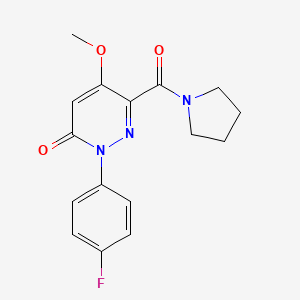

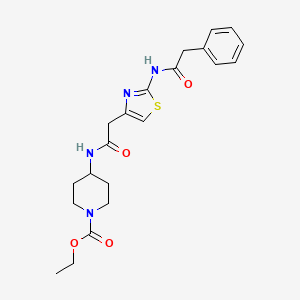

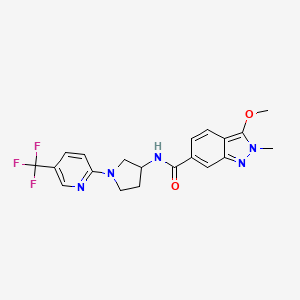

N-(2-chlorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its analogs, has been explored in various studies. These processes often involve multi-step syntheses, starting from basic chemical precursors, undergoing nucleophilic substitution, and followed by specific functional group transformations to achieve the final compound (Katoch-Rouse & Horti, 2003), (Kumar et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed conformational preferences and electronic properties. For instance, the analysis of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide has shown distinct conformations affecting its interaction with biological targets, suggesting that such studies could provide insights into the spatial arrangement and electronic characteristics of the molecule (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been studied in the context of their interactions with biological receptors. These studies include the examination of binding affinities, the role of specific substituents in molecular interaction, and the potential of these molecules as ligands for receptors, indicating a complex interplay between structure and reactivity (Hurst et al., 2002).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their handling and application in research. While specific details on the compound might not be readily available, analogous compounds have been characterized to determine their thermodynamic stability, solubility in various solvents, and crystalline structure, providing a basis for understanding the physical behavior of such complex molecules (Fan et al., 2006).

Scientific Research Applications

Molecular Interactions and CB1 Cannabinoid Receptor Antagonism

- Molecular Interaction with CB1 Cannabinoid Receptor : A study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing the AM1 molecular orbital method for conformational analysis. This research provides insights into the energetic stability of different conformers and their potential to bind to the CB1 receptor, suggesting implications for designing CB1 receptor antagonists (Shim et al., 2002).

Synthesis and Evaluation for Medical Imaging

- Development of Tracers for Medical Imaging : Another study describes the synthesis of methoxy and fluorine analogs substituted on the terminal carbon of a related compound's pentyl chain. These analogs exhibited affinities comparable to the CB1 reference antagonist SR141716, indicating their potential for developing positron emission tomography (PET) ligands for imaging the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).

Synthesis and Biological Activity

- Synthesis of Novel Compounds for Anti-inflammatory and Analgesic Agents : Research on synthesizing novel benzodifuranyl and other derivatives from visnaginone and khellinone has shown these compounds to be potent COX-2 inhibitors with significant analgesic and anti-inflammatory activities, indicating their therapeutic potential (Abu‐Hashem et al., 2020).

Cytotoxicity and Antimicrobial Activity

- Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives : A study on the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, offering insights into their potential as anticancer agents (Hassan et al., 2014).

Structure-Activity Relationships

- Structure-Activity Relationships of Pyrazole Derivatives : Investigation into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlighted the importance of specific structural requirements for potent and selective CB1 receptor antagonistic activity. This research aids in understanding the pharmacological properties of cannabinoid receptor ligands (Lan et al., 1999).

properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN4O3/c1-23-12-15(18(22-23)27-2)19(26)24-9-5-7-14(11-24)17(25)21-10-13-6-3-4-8-16(13)20/h3-4,6,8,12,14H,5,7,9-11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDQOLGXANEASU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)

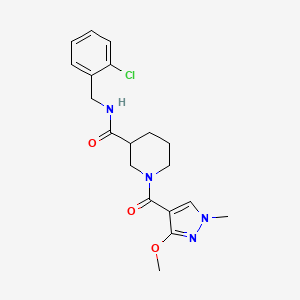

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487922.png)

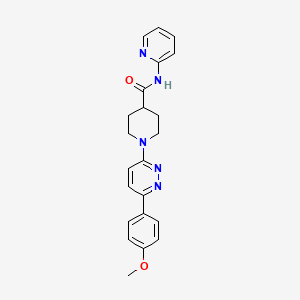

![5-[(4-Phenyl-1-piperazinyl)-thiophen-2-ylmethyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487930.png)

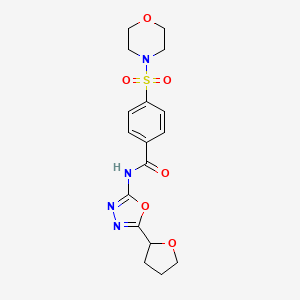

![ethyl 3-hydroxy-6,7-dimethyl-5-oxo-4-hydro-2H-1,3-thiazolidino[3,2-a]thiopheno [2,3-d]pyrimidine-3-carboxylate](/img/structure/B2487935.png)